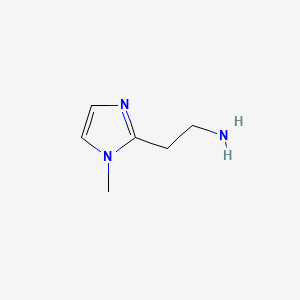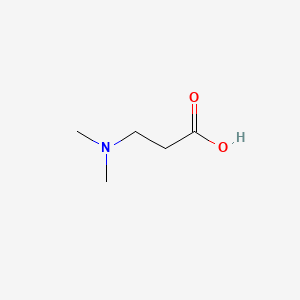
甲基氨基甲酰硫代亚胺盐酸盐
描述
Methyl aminomethanimidothioate hydroiodide is a chemical compound with the molecular formula C2H7IN2S and a molecular weight of 218.06 g/mol . It is known for its use in various chemical reactions and applications, particularly in the synthesis of other compounds. The compound is typically found in a solid form and has a melting point of 82°C .
科学研究应用
Methyl aminomethanimidothioate hydroiodide has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of alkyl and acyl guanidines, as well as pyrimidine derivatives.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
生化分析
Biochemical Properties
Methyl aminomethanimidothioate hydroiodide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme glycine N-methyltransferase, where methyl aminomethanimidothioate hydroiodide acts as a methyl donor . This interaction is crucial for the methylation of glycine, leading to the production of sarcosine. Additionally, methyl aminomethanimidothioate hydroiodide interacts with thiol-containing proteins, forming stable complexes that can modulate the activity of these proteins .
Cellular Effects
Methyl aminomethanimidothioate hydroiodide has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, methyl aminomethanimidothioate hydroiodide can activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . It also affects gene expression by acting as a methyl donor in DNA methylation processes, thereby regulating the expression of genes involved in cell cycle control and apoptosis . Furthermore, methyl aminomethanimidothioate hydroiodide has been found to enhance cellular metabolism by increasing the production of ATP through its interaction with mitochondrial enzymes .
Molecular Mechanism
The molecular mechanism of action of methyl aminomethanimidothioate hydroiodide involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and proteins, altering their activity and function . For example, methyl aminomethanimidothioate hydroiodide inhibits the activity of the enzyme acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and leading to increased neurotransmission . Additionally, methyl aminomethanimidothioate hydroiodide can activate certain transcription factors, such as NF-κB, by promoting their nuclear translocation and binding to DNA, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl aminomethanimidothioate hydroiodide can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade over time when exposed to light and moisture . Long-term studies have shown that methyl aminomethanimidothioate hydroiodide can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression . These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of methyl aminomethanimidothioate hydroiodide in animal models vary with different dosages. At low doses, the compound has been shown to enhance cognitive function and memory by increasing neurotransmission . At high doses, methyl aminomethanimidothioate hydroiodide can have toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response . It is important to carefully control the dosage to avoid adverse effects in animal studies .
Metabolic Pathways
Methyl aminomethanimidothioate hydroiodide is involved in several metabolic pathways, including the methionine cycle and the urea cycle . In the methionine cycle, it acts as a methyl donor, contributing to the synthesis of S-adenosylmethionine (SAM), a key methyl donor in various methylation reactions . In the urea cycle, methyl aminomethanimidothioate hydroiodide is involved in the detoxification of ammonia, leading to the production of urea . These metabolic pathways are essential for maintaining cellular homeostasis and function .
Transport and Distribution
Within cells and tissues, methyl aminomethanimidothioate hydroiodide is transported and distributed through specific transporters and binding proteins . It can be actively transported into cells via amino acid transporters, where it accumulates in the cytoplasm and mitochondria . The compound can also bind to plasma proteins, facilitating its distribution throughout the body . The localization and accumulation of methyl aminomethanimidothioate hydroiodide can influence its biological activity and effects .
Subcellular Localization
Methyl aminomethanimidothioate hydroiodide is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its subcellular localization is influenced by specific targeting signals and post-translational modifications . For example, methyl aminomethanimidothioate hydroiodide can be targeted to the mitochondria through a mitochondrial targeting sequence, where it interacts with mitochondrial enzymes to enhance ATP production . Additionally, its localization in the nucleus allows it to participate in DNA methylation and gene regulation processes .
准备方法
Synthetic Routes and Reaction Conditions: Methyl aminomethanimidothioate hydroiodide can be synthesized through the reaction of methyl isothiocyanate with ammonium iodide. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of methyl aminomethanimidothioate hydroiodide involves the use of large-scale reactors where methyl isothiocyanate and ammonium iodide are combined under optimized conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the pure compound .
化学反应分析
Types of Reactions: Methyl aminomethanimidothioate hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiourea derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, or amines are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted thiourea compounds.
作用机制
The mechanism of action of methyl aminomethanimidothioate hydroiodide involves its interaction with nucleophiles and electrophiles. The compound can donate or accept electrons, facilitating various chemical transformations. Its molecular targets include enzymes and proteins, where it can inhibit or activate specific biochemical pathways .
相似化合物的比较
Methyl isothiocyanate: Similar in structure but lacks the iodide ion.
Thiourea: Contains a similar thiourea group but differs in its substituents.
Methyl thiourea: Similar but with different functional groups.
Uniqueness: Methyl aminomethanimidothioate hydroiodide is unique due to its combination of a thiourea group with an iodide ion, which imparts distinct reactivity and properties compared to other similar compounds .
属性
IUPAC Name |
methyl carbamimidothioate;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2S.HI/c1-5-2(3)4;/h1H3,(H3,3,4);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXAECSQJSRSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7IN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2986-19-8 (Parent) | |
| Record name | Methylthiouronium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004338958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
218.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4338-95-8 | |
| Record name | Carbamimidothioic acid, methyl ester, hydriodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4338-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylthiouronium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004338958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4338-95-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-methylthiouronium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















